

# The Pharmacology of BMS-663749 (Fostemsavir): A Technical Guide

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### **Abstract**

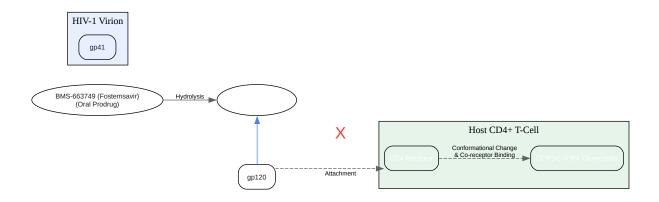
BMS-663749, known by its approved name fostemsavir, is a first-in-class human immunodeficiency virus type 1 (HIV-1) attachment inhibitor.[1][2] It represents a significant advancement in the treatment of multidrug-resistant HIV-1, offering a novel mechanism of action for heavily treatment-experienced individuals. Fostemsavir is a phosphonooxymethyl prodrug of its active moiety, temsavir (BMS-626529), designed to overcome the limited oral bioavailability of the parent compound.[3][4] Temsavir targets the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the viral lifecycle.[1][2][5] This guide provides a comprehensive overview of the pharmacology of BMS-663749, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

## **Mechanism of Action**

Fostemsavir's therapeutic effect is mediated by its active form, temsavir. Temsavir is a small molecule inhibitor that binds directly to a highly conserved pocket within the HIV-1 gp120 subunit.[6][7] This binding event stabilizes the gp120 protein in a "closed" conformational state, which prevents the necessary structural rearrangements required for its interaction with the primary host cell receptor, CD4.[5][6] By blocking the gp120-CD4 interaction, temsavir effectively inhibits viral attachment and subsequent entry into the host T-cell.[8][9] A key



advantage of this mechanism is its activity against a broad range of HIV-1 subtypes, including those that utilize either the CCR5 or CXCR4 co-receptors, and its lack of cross-resistance with other existing classes of antiretroviral drugs.[1][10]



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Caption: Mechanism of action of BMS-663749 (fostemsavir).

# **Pharmacodynamics**

The primary pharmacodynamic effect of fostemsavir is the reduction of HIV-1 viral load. By blocking viral entry, it effectively curtails viral replication. The antiviral activity of temsavir has been demonstrated against a wide array of HIV-1 clinical isolates.

# **In Vitro Antiviral Activity**

The potency of temsavir is typically measured as the 50% inhibitory concentration (IC50) in cell-based assays.



Parameter	Value	Notes
Typical IC50 (Temsavir)	<10 nM	For most laboratory and clinical isolates of temsavirnaive HIV-1.[11]
IC50 Range (Temsavir)	Subnanomolar to >0.1 μM	Demonstrates variability in susceptibility across different viral strains.[12]
IC50 for CRF01_AE subtype	>100 nM	This subtype exhibits reduced susceptibility.[13][14]
CC50 (PM1 T-cell line)	105 μΜ	Indicates low cytotoxicity in cell culture.[12]
CC50 (PBMCs)	192 μΜ	Indicates low cytotoxicity in peripheral blood mononuclear cells.[12]

### Resistance

Resistance to fostemsavir is associated with mutations in the gp120 envelope glycoprotein. Specific substitutions can reduce the binding affinity of temsavir.

Mutation	Effect on Susceptibility	Reference
S375H/I/M/N/Y	Reduced	[4]
M426L	Reduced	[4]
M434I/K	Reduced	[4]
M475I	Reduced	[4]

In patients from the BRIGHTE trial who experienced virologic failure with emergent gp120 substitutions, the median increase in temsavir IC50 fold-change from baseline was 511-fold in the randomized cohort and 2260-fold in the non-randomized cohort.[11]



## **Pharmacokinetics**

**BMS-663749** was developed as a prodrug to improve the pharmacokinetic profile of the active moiety, temsavir. Following oral administration, fostemsavir is rapidly and extensively hydrolyzed to temsavir by alkaline phosphatase. Fostemsavir itself is generally not detectable in plasma.[6]

Parameter	Value (for Temsavir)	Notes
Bioavailability	26.9%	[8]
Time to Peak Concentration (Tmax)	~1 hour	[14]
Plasma Half-life	7-20 hours	[14]
Cmax (600 mg BID)	1770 ng/mL	[15]
AUC (600 mg BID)	12900 ng.h/mL	[15]
Protein Binding	88.4%	[15]
Volume of Distribution	29.5 L	[15]
Metabolism	Esterases (36.1%), CYP3A4 (21.2%)	[6]
Transporters	Substrate of P-gp and BCRP	[6]
Food Effect	High-fat meal increases AUC by 81%	[15]

# **Clinical Efficacy: The BRIGHTE Study**

The pivotal phase 3 BRIGHTE study (NCT02362503) evaluated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.[2][4][16] The study included a randomized cohort (RC) and a non-randomized cohort (NRC).

## **Virologic Response**



Time Point	Virologic Suppression (HIV-1 RNA <40 copies/mL) - Randomized Cohort	Virologic Suppression (HIV-1 RNA <40 copies/mL) - Non- Randomized Cohort
Week 24	53%	37%
Week 48	54%	38%
Week 96	60%	37%
Week 240	82% (responders)	77% (responders)

Data from multiple sources.[2][10][15][17]

The primary endpoint of the BRIGHTE study was the mean change in plasma HIV-1 RNA from Day 1 to Day 8 in the randomized cohort. Fostemsavir demonstrated a statistically significant superior mean reduction of 0.79 log10 copies/mL compared to a 0.17 log10 copies/mL reduction for placebo.[18]

**Immunologic Response** 

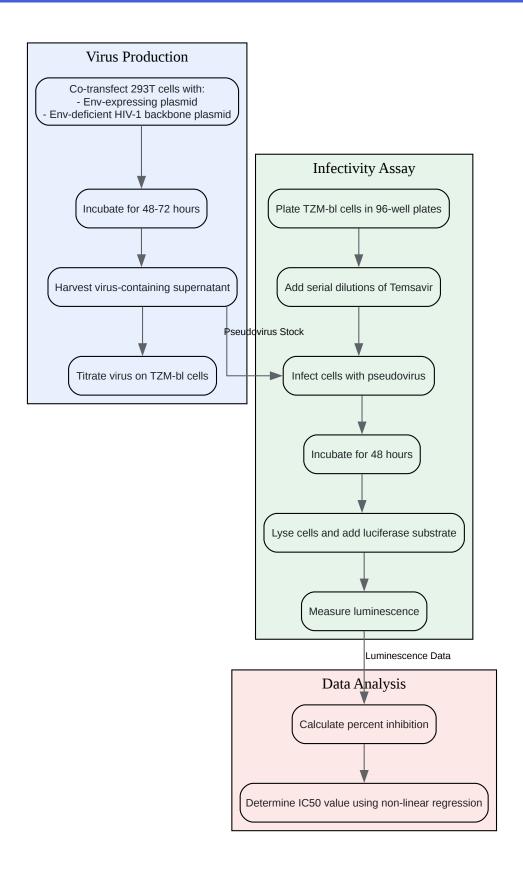
Time Point	Mean CD4+ T-cell Count Increase from Baseline (Randomized Cohort)	Mean CD4+ T-cell Count Increase from Baseline (Non-Randomized Cohort)
Week 96	+205 cells/μL	+119 cells/μL
Week 240	+296 cells/mm³	+240 cells/mm³

Data from multiple sources.[10][17]

# Experimental Protocols HIV-1 Env-Pseudotyped Virus Infectivity Assay

This assay is fundamental for determining the in vitro antiviral activity (IC50) of compounds like temsavir.





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**Caption:** Workflow for determining IC50 using a pseudovirus assay.



### **Detailed Methodology:**

- Pseudovirus Production:
  - HEK 293T/17 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)
     supplemented with fetal bovine serum (FBS) and antibiotics.[3]
  - Cells are co-transfected with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) using a transfection reagent like FuGENE® 6.[3][19]
  - The virus-containing supernatant is harvested at 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.[3]
- Virus Titration:
  - The infectivity of the virus stock is determined by infecting TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR) with serial dilutions of the virus.[19]
  - After 48 hours, luciferase activity is measured to determine the tissue culture infectious dose 50% (TCID50).[20]
- Infectivity Assay:
  - TZM-bl cells are seeded in 96-well plates.[1]
  - The cells are pre-incubated with serial dilutions of temsavir.[6]
  - A standardized amount of pseudovirus is added to each well.[1]
  - The plates are incubated for 48 hours at 37°C.[1]
- Data Analysis:
  - Cells are lysed, and a luciferase substrate is added.[1]
  - Luminescence is measured using a luminometer.[20]



- The percentage of inhibition is calculated relative to virus control wells (no drug).
- The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.[18]

# Cell-Based HIV-1 Fusion Assay (BlaM-Vpr Assay)

This assay confirms the mechanism of action by specifically measuring viral fusion with target cells.

Principle: This assay utilizes virions containing a  $\beta$ -lactamase-Vpr (BlaM-Vpr) fusion protein. When these virions fuse with target cells pre-loaded with a fluorescent  $\beta$ -lactamase substrate (CCF2), the substrate is cleaved, causing a shift in its fluorescence emission from green to blue. This shift can be quantified by flow cytometry.[17]

#### **Brief Protocol:**

- Virion Production: 293T cells are co-transfected with an HIV-1 proviral DNA, a plasmid encoding BlaM-Vpr, and a packaging vector.[17] The resulting virions are harvested and purified.
- Target Cell Preparation: Target cells (e.g., primary CD4+ T cells) are loaded with the CCF2-AM substrate.[17]
- Fusion Reaction: The BlaM-Vpr containing virions are incubated with the CCF2-loaded target cells in the presence or absence of the inhibitor (temsavir).[5]
- Detection: The cells are analyzed by flow cytometry to determine the percentage of cells that have undergone fusion (blue-shifted fluorescence).[17]

### Conclusion

**BMS-663749** (fostemsavir) is a testament to the success of prodrug strategies in overcoming pharmacokinetic challenges. Its active moiety, temsavir, offers a novel and effective mechanism for combating HIV-1, particularly in heavily treatment-experienced patients with limited therapeutic options. The robust clinical data from the BRIGHTE study demonstrates its long-term efficacy in achieving and maintaining virologic suppression and promoting immune



reconstitution. The detailed pharmacological profile and established experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of HIV-1 entry inhibitors.

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